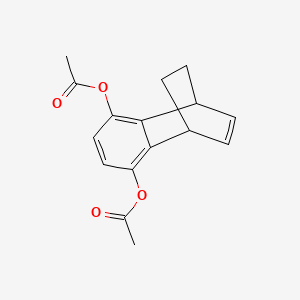
1,4-Dihydro-1,4-ethanonaphthalene-5,8-diyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Diacetoxy-1,4-dihydro-1,4-ethanonaphthalene is a chemical compound known for its unique structure and potential applications in various fields. This compound is a derivative of naphthalene, featuring acetoxy groups at the 5 and 8 positions, and a dihydro-ethano bridge between the 1 and 4 positions. Its distinct structure makes it an interesting subject for research in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Diacetoxy-1,4-dihydro-1,4-ethanonaphthalene typically involves the acetylation of 5,8-dihydroxy-1,4-dihydro-1,4-ethanonaphthalene. This process can be achieved through the reaction of the dihydroxy compound with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
While specific industrial production methods for 5,8-Diacetoxy-1,4-dihydro-1,4-ethanonaphthalene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
化学反应分析
Types of Reactions
5,8-Diacetoxy-1,4-dihydro-1,4-ethanonaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups, yielding 5,8-dihydroxy-1,4-dihydro-1,4-ethanonaphthalene.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 5,8-Dihydroxy-1,4-dihydro-1,4-ethanonaphthalene.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5,8-Diacetoxy-1,4-dihydro-1,4-ethanonaphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5,8-Diacetoxy-1,4-dihydro-1,4-ethanonaphthalene depends on its specific application and the context in which it is used. Generally, the compound interacts with molecular targets through its functional groups, which can participate in various chemical reactions. For example, in biological systems, the acetoxy groups may undergo hydrolysis to form hydroxyl groups, which can then interact with enzymes or receptors, modulating their activity.
相似化合物的比较
Similar Compounds
5,8-Dihydroxy-1,4-dihydro-1,4-ethanonaphthalene: The parent compound with hydroxyl groups instead of acetoxy groups.
5,8-Dimethoxy-1,4-dihydro-1,4-ethanonaphthalene: A similar compound with methoxy groups.
5,8-Diacetoxy-1,4-dihydro-1,4-methanonaphthalene: A related compound with a methano bridge instead of an ethano bridge.
Uniqueness
5,8-Diacetoxy-1,4-dihydro-1,4-ethanonaphthalene is unique due to its specific acetoxy groups and the ethano bridge, which confer distinct chemical and physical properties
属性
CAS 编号 |
63350-92-5 |
|---|---|
分子式 |
C16H16O4 |
分子量 |
272.29 g/mol |
IUPAC 名称 |
(6-acetyloxy-3-tricyclo[6.2.2.02,7]dodeca-2,4,6,9-tetraenyl) acetate |
InChI |
InChI=1S/C16H16O4/c1-9(17)19-13-7-8-14(20-10(2)18)16-12-5-3-11(4-6-12)15(13)16/h3,5,7-8,11-12H,4,6H2,1-2H3 |
InChI 键 |
NGGPZKLRABRZLN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C2C3CCC(C2=C(C=C1)OC(=O)C)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


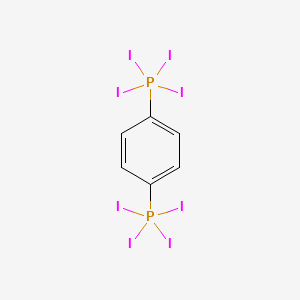


![Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate](/img/structure/B14509134.png)
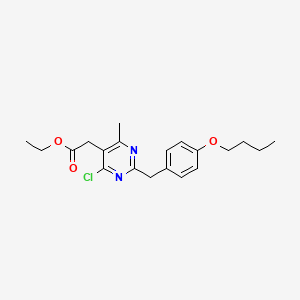
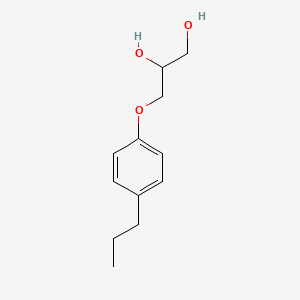
![3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one](/img/structure/B14509158.png)
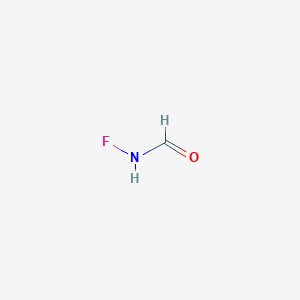
![[1,1'-Biphenyl]-2-carboxylic acid, 3,4,5,6-tetrafluoro-4'-methoxy-](/img/structure/B14509164.png)
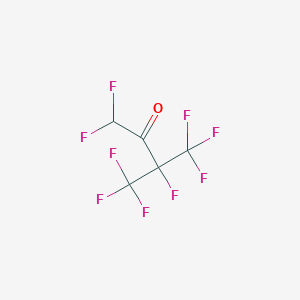
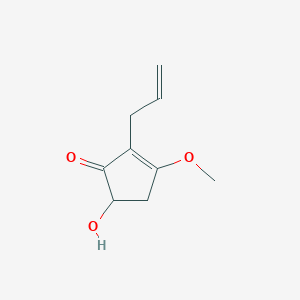
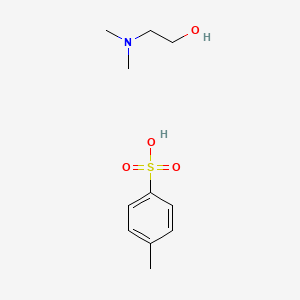

![1-[(6-Aminohexyl)amino]heptadecan-2-OL](/img/structure/B14509192.png)
